![molecular formula C17H14F3N5O2S B2872134 N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide CAS No. 956209-12-4](/img/structure/B2872134.png)
N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
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Description
Scientific Research Applications
Corrosion Inhibition
One study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including derivatives similar to the compound , on mild steel in acidic solutions. The study found that these compounds, at optimal concentrations, showed high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Paul, Yadav, & Obot, 2020).
Molecular Docking and Spectroscopic Studies
Another study focused on the synthesis, structural, molecular docking, and spectroscopic studies of E-MBPC, a compound with structural similarities, highlighting its potential anti-diabetic properties through molecular docking studies (Karrouchi et al., 2021).
Synthesis and Characterization
Research on the synthesis and characterization of new pyrazolyl-substituted thiazole, thiazoline, and thiazolidinone candidates has been conducted, demonstrating the versatility of similar compounds in creating pharmacophores linked to potential therapeutic agents (Khalifa, Nossier, & Al-Omar, 2017).
Anticancer and Antimicrobial Properties
Some studies have explored the design, synthesis, and evaluation of novel derivatives for their cytotoxic and antimicrobial activities, indicating that certain derivatives exhibit significant inhibition against tumor cell lines and microbial strains, suggesting their application in developing new chemotherapeutic agents (Kaya et al., 2017).
Theoretical and Experimental Approach to Corrosion Inhibition
Further research on thiazole-based pyridine derivatives as corrosion inhibitors for mild steel has shown that these compounds can effectively protect steel surfaces, underlining their significance in corrosion science (Chaitra, Mohana, & Tandon, 2016).
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c1-10-7-14(17(18,19)20)25(24-10)16-22-13(9-28-16)15(26)23-21-8-11-3-5-12(27-2)6-4-11/h3-9H,1-2H3,(H,23,26)/b21-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNONUNKTWSHC-ODCIPOBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
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